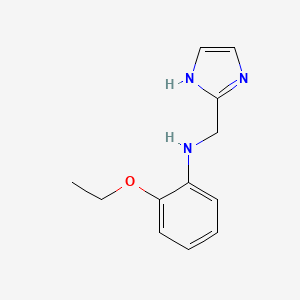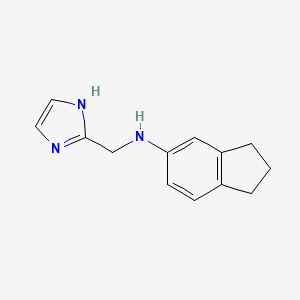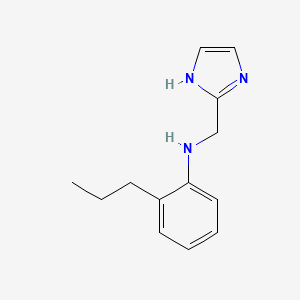
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline, commonly referred to as IMI, is a chemical compound that has garnered significant attention in the field of scientific research in recent years. This compound is primarily used in the development of new drugs and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of IMI is still not fully understood. However, it has been suggested that IMI works by inhibiting the activity of various enzymes and proteins. It has also been shown to interact with DNA and RNA, which may contribute to its antiviral and anticancer properties.
Biochemical and Physiological Effects:
IMI has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. IMI has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, IMI has been shown to modulate the activity of various enzymes and proteins, which may contribute to its therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using IMI in lab experiments is its versatility. It can be used in a wide range of studies, including those related to cancer, infectious diseases, and neurological disorders. IMI is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, one of the limitations of using IMI is its potential toxicity. It is important to use appropriate safety measures when handling IMI to avoid any adverse effects.
Orientations Futures
There are several future directions for the use of IMI in scientific research. One potential area of study is the development of new drugs based on the structure of IMI. It is also possible that IMI may be used in the development of new diagnostic tools for various diseases. In addition, further studies are needed to fully understand the mechanism of action of IMI and its potential therapeutic applications.
Conclusion:
In conclusion, IMI is a chemical compound that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of cancer, infectious diseases, and neurological disorders. IMI is a versatile compound that can be used in a wide range of studies, and its synthesis is relatively easy and cost-effective. While there are some limitations to using IMI in lab experiments, it is an important tool for many researchers. There are several future directions for the use of IMI in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of IMI involves the reaction of 3-iodo-4-methylaniline with imidazole in the presence of a base. The reaction yields IMI, which can be further purified by recrystallization. This method has been extensively studied and optimized to produce high yields of pure IMI.
Applications De Recherche Scientifique
IMI has been widely used in scientific research for its potential therapeutic applications. It has been found to have significant antifungal, antibacterial, and antiviral properties. IMI has also shown potential in the treatment of cancer and various neurological disorders. In addition, IMI has been used as a tool in the study of protein-protein interactions and has been shown to modulate the activity of various enzymes.
Propriétés
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3/c1-8-2-3-9(6-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLZFPQBDKBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=NC=CN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-3-iodo-4-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)

![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)


![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)

![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)

![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)